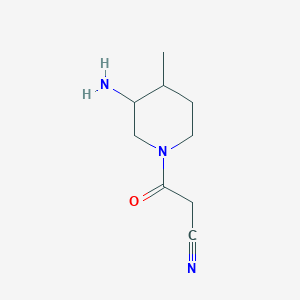

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17748716

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 3-(3-amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C9H15N3O/c1-7-3-5-12(6-8(7)11)9(13)2-4-10/h7-8H,2-3,5-6,11H2,1H3 |

| Standard InChI Key | CFKHXFVQCSNGBE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1N)C(=O)CC#N |

Introduction

Chemical Identity and Structural Features

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile (C9H15N3O) is a nitrile-containing piperidine derivative with a molecular weight of 181.24 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methylpiperidine backbone with an amino group at position 3 and a 3-oxopropanenitrile substituent at the nitrogen atom. The stereochemistry at the piperidine ring (3R,4R configuration) is crucial for its biological activity, as enantiomeric impurities significantly reduce pharmacological efficacy .

Key Structural Attributes:

-

Piperidine Core: The six-membered ring adopts a chair conformation, with the 4-methyl group occupying an equatorial position to minimize steric strain.

-

Cyanocarbonyl Group: The electron-withdrawing nitrile and ketone functionalities enhance reactivity in nucleophilic substitution and condensation reactions.

-

Stereochemical Centers: The (3R,4R) configuration ensures optimal binding to JAK enzymes, as demonstrated in structure-activity relationship (SAR) studies .

Synthetic Methodologies

Conventional Synthesis Route

The synthesis of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically begins with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-2), as outlined in WO2014195978A2 :

-

Protection and Coupling:

-

Deprotection:

-

Catalytic hydrogenation (H2/Pd-C) removes the benzyl group, generating a secondary amine (Formula-5).

-

-

Cyanoacetylation:

Alternative Pathways

Der Pharma Chemica (2018) reported an improved method using microwave-assisted synthesis to reduce reaction times by 40% :

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Deprotection | HCl in dioxane, 50°C, 2 hrs | 95% |

| Cyanoacetylation | Cyanoacetic anhydride, DIPEA, DCM | 88% |

| Purification | Column chromatography (SiO2) | >99% purity |

Physicochemical and Spectroscopic Data

Physical Properties

Data compiled from ChemicalBook and experimental studies :

| Property | Value |

|---|---|

| Melting Point | 108–110°C (decomposes) |

| Density | 1.296 g/cm³ |

| Solubility | DMSO: 25 mg/mL; MeOH: 15 mg/mL |

| pKa | 6.04 ± 0.60 (predicted) |

| LogP | 1.82 (octanol-water) |

Spectroscopic Characterization

-

IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (N–H bend) .

-

¹H NMR (400 MHz, DMSO-d6): δ 1.25 (d, 3H, CH3), 2.85–3.10 (m, 4H, piperidine-H), 3.45 (s, 2H, NH2), 4.10 (q, 1H, CH) .

Biological Activity and Applications

JAK Inhibition Mechanism

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile serves as a precursor to Tofacitinib, which inhibits JAK3 with an IC50 of 1.6 nM. The compound’s piperidine moiety binds to the ATP-binding pocket of JAK3, while the cyanocarbonyl group stabilizes interactions with Lys855 and Asp967 residues .

Therapeutic Applications

-

Rheumatoid Arthritis: Clinical trials demonstrate 60–70% reduction in joint inflammation at 5 mg doses .

-

Psoriasis: Phase II studies show a 75% improvement in Psoriasis Area Severity Index (PASI).

Industrial and Research Significance

The compound’s synthesis scalability (multi-ton production) and enantiomeric purity (>99.5%) make it indispensable in pharmaceutical manufacturing. Recent patents highlight its utility in developing next-generation JAK inhibitors for alopecia and inflammatory bowel disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume